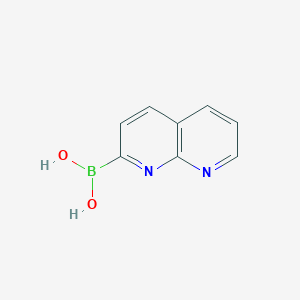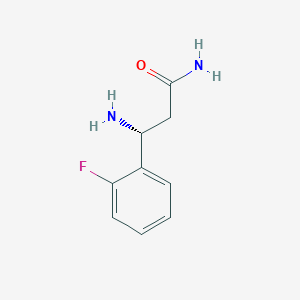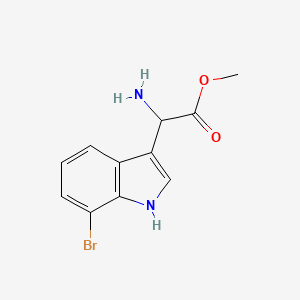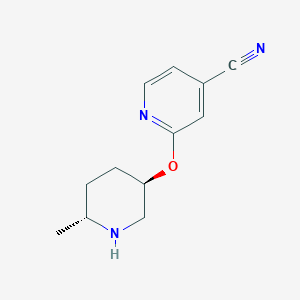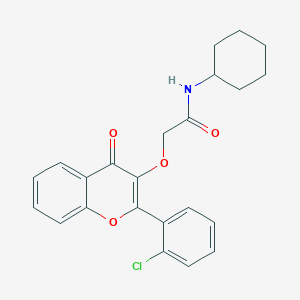
2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)-N-cyclohexylacetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)-N-cyclohexylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This step involves the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions to form the chromen-4-one core.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the chromen-4-one core in the presence of a Lewis acid catalyst.
Attachment of the acetamide group: The acetamide group can be introduced by reacting the intermediate product with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
Cyclohexyl group addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the chromen-4-one core to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)-N-methylacetamide
- 2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)-N-ethylacetamide
- 2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)-N-propylacetamide
Uniqueness
2-((2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl)oxy)-N-cyclohexylacetamide is unique due to the presence of the cyclohexyl group, which may confer distinct steric and electronic properties compared to its analogs. This uniqueness can influence its biological activity, stability, and solubility, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C23H22ClNO4 |
|---|---|
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
2-[2-(2-chlorophenyl)-4-oxochromen-3-yl]oxy-N-cyclohexylacetamide |
InChI |
InChI=1S/C23H22ClNO4/c24-18-12-6-4-10-16(18)22-23(21(27)17-11-5-7-13-19(17)29-22)28-14-20(26)25-15-8-2-1-3-9-15/h4-7,10-13,15H,1-3,8-9,14H2,(H,25,26) |
InChI-Schlüssel |
DJXPJYNPWYAHBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




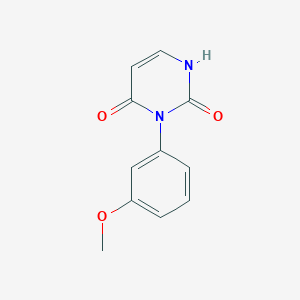
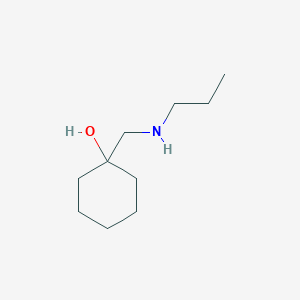
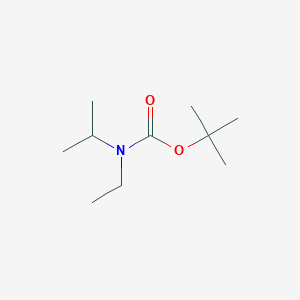
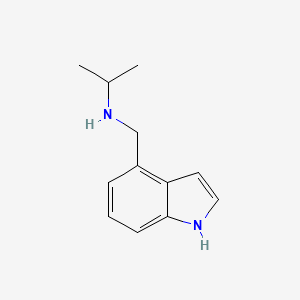
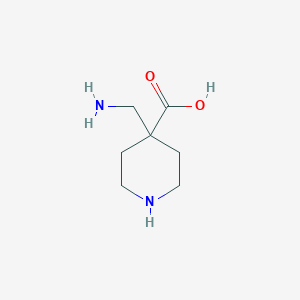
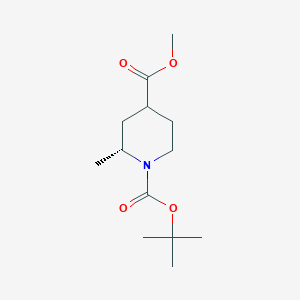
![1-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B13327821.png)
